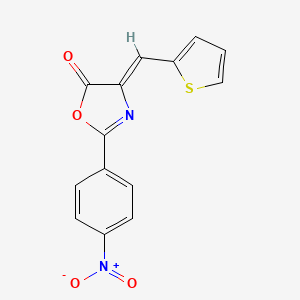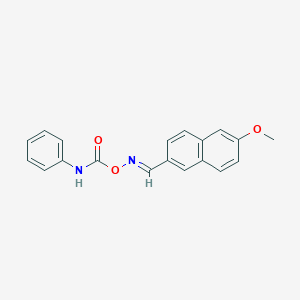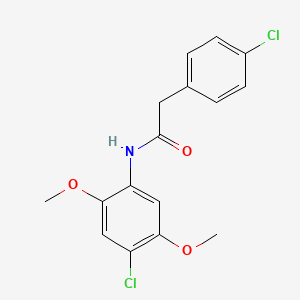
N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine and related compounds often involves cyclocondensation reactions, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. For example, cyclocondensation of certain morpholinopyrimidine with brominated compounds under mild conditions can lead to the formation of new derivatives (Karimian et al., 2017). Additionally, the use of triorganoindium compounds for the synthesis of disubstituted pyrimidines through palladium-catalyzed cross-coupling reactions has been demonstrated as efficient and versatile (Martínez et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively characterized by various spectroscopic methods such as 1H NMR, 13C NMR, and X-ray crystallography. These studies have confirmed the complex nature of the molecular structure and provided insights into the conformational preferences of these molecules (Islas-Jácome et al., 2023).
Chemical Reactions and Properties
N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine and its derivatives participate in a wide range of chemical reactions, including intramolecular azo coupling, which has been used to synthesize fluorescent compounds with potential biological significance (Galenko et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and optical properties of polyimides derived from related compounds, have been a subject of research. These materials exhibit excellent solubility in polar solvents, outstanding thermal stability with high glass transition temperatures, and low dielectric constants, making them suitable for various applications (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives, such as their reactivity in Buchwald–Hartwig amination, photophysics, and biomolecular binding properties, have been explored. These studies reveal the potential of these compounds to interact strongly with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Wissenschaftliche Forschungsanwendungen
Luminescent Biological Labeling Reagents
This compound's derivatives have been used in synthesizing luminescent cyclometalated iridium(III) diimine complexes. These complexes exhibit intense and long-lived luminescence and are suitable for labeling various biological molecules. This has implications for biological assays and potentially for medical diagnostics (Lo et al., 2003).
Synthesis of Metalated Luminescent Complexes
Another application is in the synthesis of metalated Ir(III) luminescent complexes. These complexes have shown moderate to strong phosphorescence in organic solvents and are useful in studying the nature of emissive triplet states in various solvents (Shakirova et al., 2018).
Larvicidal Activity
N-benzyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinamine derivatives have shown significant larvicidal activity, which could have implications in pest control and environmental management (Gorle et al., 2016).
Synthesis in Organic Chemistry
This compound also plays a role in the synthesis of various organic compounds, such as chloroenamines and benzamines, which have potential applications in chemical synthesis and drug development (Butz & Vilsmaier, 1993), (Nematollahi & Esmaili, 2010).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound have been explored for their potential in treating various diseases, such as Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Eigenschaften
IUPAC Name |
N-benzyl-6-methyl-2-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-11-15(17-12-14-5-3-2-4-6-14)19-16(18-13)20-7-9-21-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJWPZPKPKJQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)

![2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5588268.png)
![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)
![ethyl 4-[(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]-1-piperazinecarboxylate](/img/structure/B5588273.png)
![1-{3-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]propyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5588278.png)

![5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5588310.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5588314.png)
![N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)
![1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)
